Nicotinoyl Chloride Hydrochloride: A Comprehensive Technical Guide
Nicotinoyl Chloride Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of nicotinoyl chloride hydrochloride. A critical reagent in medicinal chemistry and organic synthesis, this document serves as a core resource, consolidating essential data and methodologies for laboratory professionals.
Core Chemical Properties
Nicotinoyl chloride hydrochloride is the hydrochloride salt of the acyl chloride derivative of nicotinic acid (Vitamin B3).[1] The hydrochloride form enhances the compound's stability, making it easier to handle and store compared to its free base, which is highly susceptible to decomposition by moisture.[2] It is a versatile building block for introducing the nicotinoyl moiety into various molecular scaffolds.[1][3]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| CAS Number | 20260-53-1 | [1][3][4] |
| Molecular Formula | C₆H₅Cl₂NO (or C₆H₄ClNO · HCl) | [1][5][6][7] |
| Molecular Weight | 178.01 g/mol (or 178.02 g/mol ) | [1][3][6][7] |
| Appearance | White to off-white or light yellow crystalline powder/solid.[3][6][8][9] | |
| Melting Point | 151 - 157 °C | [4][5][8] |
| Boiling Point | No data available for the hydrochloride salt; decomposes. | [8] |
| Solubility | Decomposes in water.[4][5][9] Soluble in methanol. | |
| Stability | Moisture-sensitive; requires storage under anhydrous conditions.[1][6] |
Synthesis and Experimental Protocols
The most common method for synthesizing nicotinoyl chloride hydrochloride is the reaction of nicotinic acid with an excess of thionyl chloride (SOCl₂).[4][10][11] The thionyl chloride serves as both the chlorinating agent and the solvent.
Experimental Protocol: Synthesis from Nicotinic Acid
This protocol is adapted from established laboratory procedures.[4][10]
Objective: To synthesize nicotinoyl chloride hydrochloride from nicotinic acid.
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalyst, optional)[4]
-
Reaction flask with reflux condenser and gas outlet
-
Heating mantle
-
Vacuum distillation/rotary evaporator setup
-
Filtration apparatus
Procedure:
-
Under anhydrous conditions and in a well-ventilated fume hood, suspend nicotinic acid (e.g., 0.81 mole) in an excess of thionyl chloride (e.g., 280 mL).[4][10] A few drops of anhydrous DMF can be added as a catalyst.[4]
-
Heat the mixture to reflux (approximately 77-78 °C) with stirring.[1][4] The reaction will evolve sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which should be vented safely or passed through a scrubber.
-
Maintain the reflux for 2-3 hours until the evolution of gas ceases, indicating the reaction is complete.[4][10]
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator or vacuum distillation.[4][10] This will yield a solid or semi-solid residue.
-
Suspend the resulting crude crystalline acid chloride hydrochloride in a dry, non-polar solvent like diethyl ether or dichloromethane.[4][10]
-
Reflux the suspension for approximately 1 hour to wash away any remaining impurities.[4]
-
Cool the mixture and collect the solid product by filtration. Wash the collected solid with fresh anhydrous diethyl ether and dry it under vacuum to yield nicotinoyl chloride hydrochloride as a white to off-white solid.[4] Synthesis yields can range from 80% to 96% depending on the specific conditions.[1][4]
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of nicotinoyl chloride hydrochloride.
Reactivity and Chemical Behavior
Nicotinoyl chloride hydrochloride is a highly reactive acylating agent.[1] Its reactivity stems from the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles.
-
Hydrolysis: The compound is moisture-sensitive and decomposes in contact with water, hydrolyzing back to nicotinic acid hydrochloride.[4][5][6] This necessitates handling and storage under anhydrous conditions.[1]
-
Reaction with Amines: It readily reacts with primary and secondary amines to form the corresponding nicotinamides.[1] This reaction is fundamental to its use in medicinal chemistry. Typically, a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) is used to scavenge the HCl generated during the reaction.[1][11]
-
Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form nicotinoyl esters.[1][10]
-
Stability: The protonation of the pyridine nitrogen to form the hydrochloride salt deactivates the ring, preventing it from participating in side reactions and improving the compound's overall stability and shelf-life.[2]
Diagram of Acylation Reaction
Caption: Reaction of nicotinoyl chloride HCl with a primary amine.
Applications in Research and Development
Nicotinoyl chloride hydrochloride is a crucial intermediate in the synthesis of a wide range of organic compounds.[3]
-
Pharmaceutical Synthesis: It is extensively used as a precursor for cardiovascular and renal drugs.[4] Its ability to form amide bonds makes it valuable in creating peptidomimetics and other biologically active molecules.[1][3]
-
Derivatization: It serves as the starting material for synthesizing various derivatives, including:
-
Agrochemicals: The nicotinoyl moiety is present in some agrochemicals, and this reagent provides a direct route for its incorporation.[3]
Safety and Handling
Nicotinoyl chloride hydrochloride is classified as a hazardous and corrosive substance.[8][13][14] Strict adherence to safety protocols is mandatory.
Table 2: Hazard and Safety Information
| Category | Description | Reference |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | [13][14][15] |
| Signal Word | Danger | [8][13][14] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[8][13][14] | |
| Handling | Handle in a well-ventilated area, preferably in a fume hood.[13] Avoid formation of dust.[13] Keep away from moisture and incompatible materials like strong oxidizing agents and strong bases.[6][15] | |
| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8][13] | |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[8][13] | |
| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8][13] | |
| First Aid (Inhalation) | Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][14] | |
| Disposal | Dispose of contents/container to an approved waste disposal plant. Do not discharge to sewer systems.[8][13] |
Analytical Data
Characterization of nicotinoyl chloride hydrochloride is typically performed using standard analytical techniques. While a comprehensive spectral database is beyond the scope of this guide, representative data can be found in various chemical catalogs.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the pyridine ring and the presence of the acyl chloride group.[16]
-
Infrared (IR) Spectroscopy: IR spectra will show a characteristic strong absorption band for the C=O (carbonyl) stretch of the acyl chloride, typically in the region of 1750-1800 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound.[17]
This guide is intended for informational purposes for qualified professionals. Always consult the most current Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional safety guidelines.
References
- 1. Nicotinoyl Chloride | High-Purity Reagent for Research [benchchem.com]
- 2. inorganic chemistry - Why is nicotinoyl chloride available as its hydrochloride salt? How can we separate them? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Nicotinoyl chloride hydrochloride | 20260-53-1 [chemicalbook.com]
- 5. Nicotinyl Chloride Hydrochloride [chembk.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 3-Pyridinecarbonyl chloride, hydrochloride (1:1) | C6H5Cl2NO | CID 88438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Nicotinoyl chloride hydrochloride CAS#: 20260-53-1 [m.chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. prepchem.com [prepchem.com]
- 12. Nicotinoyl chloride 97 20260-53-1 [sigmaaldrich.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. capotchem.cn [capotchem.cn]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Nicotinoyl chloride hydrochloride(20260-53-1) 1H NMR spectrum [chemicalbook.com]
- 17. Nicotinoyl chloride | C6H4ClNO | CID 82604 - PubChem [pubchem.ncbi.nlm.nih.gov]
